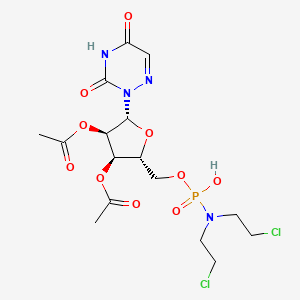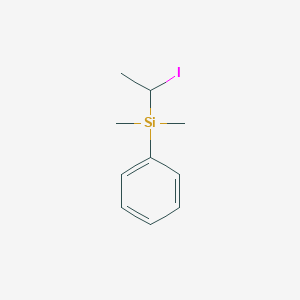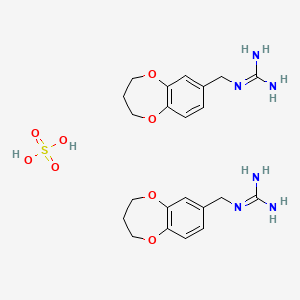![molecular formula C12H6Cl7N3S B14707406 s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14707406.png)
s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)- is a derivative of the s-triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of a triazine ring substituted with a 4-chloro-m-tolylthio group and two trichloromethyl groups. The unique structure of this compound imparts specific chemical and physical properties that make it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)- typically involves the trimerization of nitriles or the reaction of cyanuric chloride with appropriate thiol and chloro-substituted aromatic compounds. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding thiols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted triazines, sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used .
科学研究应用
s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)- has several scientific research applications:
作用机制
The mechanism of action of s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)- involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine core structure.
Simazine: Another herbicide with similar applications and structure.
Cyanuric Chloride: A precursor for various triazine derivatives.
Uniqueness
s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable for specialized applications in research and industry .
属性
分子式 |
C12H6Cl7N3S |
|---|---|
分子量 |
472.4 g/mol |
IUPAC 名称 |
2-(4-chloro-3-methylphenyl)sulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C12H6Cl7N3S/c1-5-4-6(2-3-7(5)13)23-10-21-8(11(14,15)16)20-9(22-10)12(17,18)19/h2-4H,1H3 |
InChI 键 |
FBQTUQSPLHKJJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)SC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


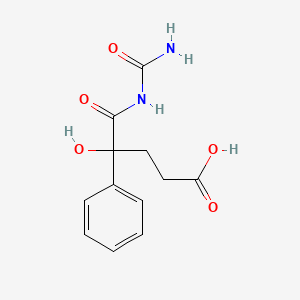
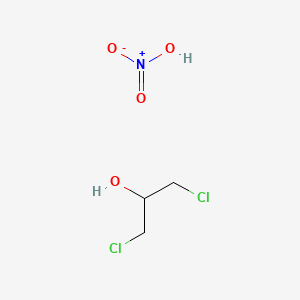
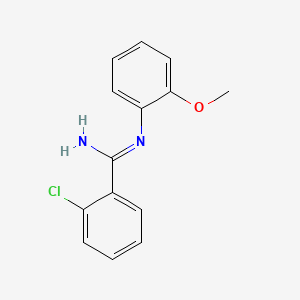
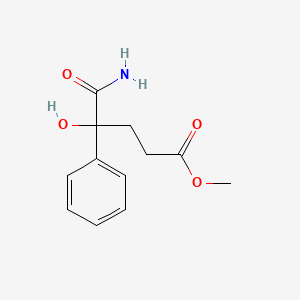
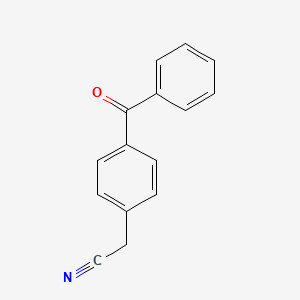

![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)

![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)

![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)
